molecular formula C30H25NP2 B1616769 Phosphinic amide, diphenyl-N-triphenylphosphoranylidene- CAS No. 24082-36-8

Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-

Cat. No.: B1616769
CAS No.: 24082-36-8
M. Wt: 461.5 g/mol
InChI Key: WEYWXVVBIMUJMS-UHFFFAOYSA-N
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Description

Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, is a compound that belongs to the class of phosphinic amides These compounds are characterized by the presence of a phosphorus atom bonded to an amide group and a triphenylphosphoranylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, can be synthesized through various methods. One efficient approach involves the reaction of diarylphosphine oxides with amines via electrosynthesis. This method allows for the production of phosphinic amides in one step with good to excellent yields under mild and metal-free conditions . Another method involves the highly diastereoselective synthesis of P-stereogenic phosphinic amides via directed ortho lithiation of diphenylphosphinic amides with tert-butyllithium followed by electrophilic quench reactions .

Industrial Production Methods

While specific industrial production methods for phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, are not widely documented, the general principles of electrosynthesis and directed ortho lithiation can be scaled up for industrial applications. These methods offer the advantages of high efficiency, selectivity, and the potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from the reactions of phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, include phosphine oxides, phosphine derivatives, and substituted phosphinic amides. These products have various applications in organic synthesis and material science.

Scientific Research Applications

Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, involves its interaction with molecular targets through its phosphorus and amide groups. The compound can form stable complexes with metal ions and other electrophiles, facilitating various chemical transformations. The molecular pathways involved include the formation of P-stereogenic centers and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, can be compared with other similar compounds, such as:

    Phosphine oxides: These compounds share similar oxidation states and reactivity but differ in their structural properties.

    Phosphine derivatives: These compounds have similar phosphorus chemistry but vary in their functional groups and applications.

    Substituted phosphinic amides: These compounds have different substituents on the phosphorus atom, leading to variations in reactivity and applications.

Properties

IUPAC Name

diphenylphosphanylimino(triphenyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NP2/c1-6-16-26(17-7-1)32(27-18-8-2-9-19-27)31-33(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYWXVVBIMUJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178811
Record name Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24082-36-8
Record name P,P-Diphenyl-N-(triphenylphosphoranylidene)phosphinous amide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24082-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024082368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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